N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide
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Overview
Description
“N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide” is a chemical compound that has been studied extensively in the scientific community due to its potential applications in various fields of research and industry1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature2. However, the specific synthesis process for “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide” is not available in the retrieved resources.
Molecular Structure Analysis
The molecular structure analysis of “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide” is not available in the retrieved resources.Chemical Reactions Analysis
The chemical reactions involving “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide” are not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide” are not available in the retrieved resources.Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing various heterocyclic compounds, leveraging the structural motifs similar to the query compound. For instance, the preparation and alkylation of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related pyrazolo[3,4-b]pyridine derivatives highlight innovative routes to synthesize complex molecules with potential pharmacological activities (El-Essawy & Rady, 2011).
Medicinal Chemistry and Drug Discovery
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines, including structures with furan derivatives, have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Antimicrobial and Antifungal Applications
Compounds incorporating furan-2-carboxamide structures have been evaluated for their antimicrobial activities, demonstrating effectiveness against a variety of bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Cakmak et al., 2022).
Heterocyclic Chemistry
Electrophilic Substitution Reactions
Studies on the synthesis and reactivity of benzo[e][1,3]benzothiazole derivatives, including furan-2-carboxamide, showcase the potential of these compounds in organic synthesis, particularly in electrophilic substitution reactions, which are fundamental in constructing diverse molecular architectures (Aleksandrov & El’chaninov, 2017).
Safety And Hazards
The safety and hazards associated with “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide” are not available in the retrieved resources.
Future Directions
The future directions for the research and application of “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide” are not available in the retrieved resources.
Please note that this analysis is based on the available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-13-9-14(2)20-19(10-13)24-22(28-20)25(12-17-7-5-6-8-23-17)21(26)18-11-15(3)27-16(18)4/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIUFOPYOOZDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(OC(=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide |
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